molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

Cat. No.: B2628816
CAS No.: 689267-16-1
M. Wt: 392.52
InChI Key: FIJXITWWUGUIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have traversed a transformative trajectory in medicinal chemistry since their initial synthesis in the late 19th century. The parent quinazoline structure, first reported by Bischler and Lang in 1895 via decarboxylation of quinazoline-2-carboxylic acid, laid the foundation for subsequent pharmacological explorations. Early 20th-century advancements, such as Gabriel’s 1903 synthesis of quinazoline from o-nitrobenzylamine, established scalable methodologies for heterocyclic functionalization.

The mid-20th century witnessed a paradigm shift with the recognition of quinazoline’s bioisosteric potential. Derivatives like the 4-anilinoquinazolines emerged as pivotal scaffolds for kinase inhibition, exemplified by gefitinib and erlotinib targeting epidermal growth factor receptor (EGFR). Over 200 naturally occurring quinazoline alkaloids further broadened the structural repertoire, enabling diversification into antimalarial, anticancer, and anti-inflammatory agents. The integration of acetamide moieties, as seen in contemporary compounds such as N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, reflects modern strategies to enhance solubility and target affinity.

Significance of this compound in Contemporary Research

This compound’s prominence arises from its dual functionalization: a sulfanylidene group at position 2 of the quinazoline ring and an N-cyclohexyl acetamide side chain. These modifications confer distinct electronic and steric properties, potentiating interactions with biological targets. Recent studies highlight its inhibitory activity against Mycobacterium tuberculosis in vitro, with potency attributed to the sulfanylidene moiety’s ability to disrupt mycobacterial enzyme function. Additionally, molecular docking analyses suggest affinity for tyrosine kinases, aligning with the 4-anilinoquinazoline tradition of kinase inhibition.

The compound’s structural complexity enables exploration of structure-activity relationships (SAR) across multiple disease models. For instance, the cyclohexyl group may enhance blood-brain barrier permeability, suggesting potential applications in neurological disorders. Its inclusion in high-throughput screening libraries underscores its utility as a lead compound for rational drug design.

Structural Classification Within the Quinazoline Pharmacophore Family

This compound belongs to the 2-sulfanylidene-4-aminoquinazoline subclass, distinguished by the following features:

Structural Feature Role in Pharmacophore
Quinazoline core (C₈H₆N₂) Aromatic planar structure facilitating π-π stacking with protein tyrosine kinases.
2-Sulfanylidene group (=S) Enhances electrophilicity for covalent binding; modulates redox activity.
4-Aminophenyl substitution Anchors hydrogen bonding with kinase ATP-binding pockets.
N-Cyclohexyl acetamide side chain Improves lipophilicity and pharmacokinetic stability.

This classification aligns with hybrid pharmacophore strategies, where synergistic substituents address multiple therapeutic targets. Comparative analysis with related derivatives, such as 6-amide-4-anilinoquinazolines, reveals that the sulfanylidene group uniquely enhances selectivity for cysteine-rich enzymatic sites.

Research Gaps and Current Investigation Objectives

Despite promising in vitro results, critical gaps persist in understanding this compound’s mechanism and translational potential. Key unresolved questions include:

  • Target Specificity : Whether its antimycobacterial activity stems from dihydrofolate reductase inhibition or novel target engagement.
  • Metabolic Stability : The impact of the cyclohexyl group on cytochrome P450-mediated oxidation and half-life.
  • Synthetic Scalability : Optimization of multi-step routes, particularly the condensation of 4-chloroquinazoline intermediates with thioacetamide derivatives.

Current investigations prioritize:

  • Crystallographic Studies : Elucidating binding modes with M. tuberculosis enzymes and human kinases.
  • SAR Expansion : Systematic variation of the acetamide’s alkyl chain to balance potency and toxicity.
  • In Vivo Efficacy : Validation of pharmacokinetic properties in murine tuberculosis models.

Properties

CAS No.

689267-16-1

Molecular Formula

C22H24N4OS

Molecular Weight

392.52

IUPAC Name

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28)

InChI Key

FIJXITWWUGUIDN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents under controlled conditions to ensure the correct placement of the sulfanylidene group.

    Attachment of the Cyclohexyl Group: This can be done through nucleophilic substitution reactions, where a cyclohexyl halide reacts with an appropriate nucleophile.

    Final Coupling Step: The final step involves coupling the quinazoline derivative with the cyclohexyl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing the compound’s overall biological activity. The cyclohexyl group can affect the compound’s solubility and membrane permeability, enhancing its effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of acetamide-linked heterocyclic derivatives. Key structural analogues include:

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Structure : Contains a dichlorophenylmethyl group and a dioxoquinazoline core.
  • Activity : Demonstrated anticonvulsant properties in rodent models via modulation of GABAergic pathways .
  • Key Difference : Replacement of sulfanylidene with a dioxo group reduces sulfur-mediated interactions but introduces additional hydrogen-bonding sites.
Ubaditinib (N-(4-{[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide)
  • Structure : Features a fluorinated quinazoline core and a triazole-acetamide side chain.
  • Activity : Tyrosine kinase inhibitor with antineoplastic activity, targeting EGFR/Her2 pathways .
  • Key Difference : The triazole group and methoxyethoxy substituent enhance solubility and target specificity compared to the cyclohexyl group in the target compound.
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Derivatives
  • Structure : Incorporates a benzothiazole ring instead of quinazoline.
  • Activity : Reported as kinase inhibitors or antimicrobial agents depending on substituents .
  • Key Difference : Benzothiazole’s electron-deficient structure alters binding affinity compared to quinazoline-based systems.

Pharmacological Activity Comparison

Compound Name/Structure Key Modifications Biological Activity Reference
Target Compound Cyclohexyl, sulfanylidene-quinazoline Not explicitly reported -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide Dioxoquinazoline, dichlorophenyl Anticonvulsant
Ubaditinib Fluoro-quinazoline, triazole Anticancer (tyrosine kinase inhibitor)
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide Piperazinyl sulfonyl Anti-hypernociceptive
2-[(4-Amino-5-cyclohexyl-triazol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Benzothiazole, triazole Kinase inhibition (predicted)

Functional Group Impact on Activity

  • Sulfanylidene vs. Dioxo Groups : Sulfur atoms in sulfanylidene may engage in hydrophobic interactions or coordinate metals, whereas dioxo groups (e.g., in ) prioritize hydrogen bonding .
  • Cyclohexyl vs. Aromatic Substituents: Cyclohexyl’s non-planar structure may reduce π-π stacking but improve membrane permeability compared to planar aryl groups .

Biological Activity

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 422527-42-2
Molecular Formula C16H19N3O2S
Molecular Weight 317.41 g/mol
IUPAC Name This compound

The unique structure includes a quinazolinone core with a cyclohexyl group, which is believed to enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinazolinone moiety facilitates binding to active sites of target proteins, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can prevent tumor growth and proliferation .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptors (EGFR), which are crucial in cancer cell signaling pathways. In vitro assays demonstrated that related compounds have IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. The presence of the sulfanylidene group enhances its ability to disrupt microbial cell membranes, leading to bacterial cell death.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on several enzymes, including dipeptidyl peptidase IV (DPP-IV) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These enzymes are critical in diabetes management and Alzheimer's disease, respectively. For example, related quinazolinone compounds have shown promising DPP-IV inhibition with IC50 values as low as 0.76 nM .

Case Studies and Research Findings

Several studies highlight the biological efficacy of N-cyclohexyl derivatives:

  • Anticancer Screening : A study synthesized various quinazolinone hybrids and assessed their anticancer activity against MDA-MB-231 cells. The results indicated significant inhibition of cell proliferation with certain derivatives outperforming standard treatments like erlotinib .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria, supporting the potential use of these derivatives in treating infections.
  • Enzyme Inhibition Studies : A comprehensive analysis explored the structure-activity relationship (SAR) of quinazolinone derivatives, identifying key substituents that enhance biological activity against BACE1 and DPP-IV .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide?

Answer:
The compound can be synthesized via a multi-step approach:

Quinazolinone Core Formation : React methyl 2-isothiocyanatobenzoate with glycine to yield 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Hydrogen peroxide oxidation converts the thioxo group to a dioxo moiety .

Acetamide Coupling : Use N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid group, followed by reaction with 2-chloro-N-cyclohexylacetamide to form the final product.
Optimization Tips :

  • Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance coupling efficiency .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) for reliability. The cyclohexyl and quinazolinyl groups exhibit dihedral angles >60°, indicating steric hindrance .
  • Spectroscopy :
    • NMR : Confirm regiochemistry via 1H^1H-NSC (e.g., NH protons at δ 10–12 ppm for sulfanylidene groups).
    • FT-IR : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

  • Substituent Variation :
    • Modify the cyclohexyl group (e.g., replace with aryl or heterocyclic moieties) to assess hydrophobicity effects.
    • Alter the sulfanylidene group to sulfonyl or carbonyl analogs to probe hydrogen-bonding interactions .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC50_{50} determination).
    • Cellular Uptake : Measure logP values and correlate with cytotoxicity (e.g., via MTT assays in cancer cell lines).
      Data Interpretation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ) to activity trends .

Advanced: How can contradictions in biological assay data be resolved?

Answer:

  • Orthogonal Validation :
    • Compare IC50_{50} values from enzymatic assays (e.g., fluorescence) with cellular assays (e.g., proliferation inhibition) to rule out off-target effects.
    • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics when kinetic data conflict .
  • Crystallographic Insights : If activity varies between batches, analyze polymorphic forms via PXRD. For example, hydrogen-bonding patterns (R_2$$^2(10) motifs) may influence solubility and bioavailability .

Advanced: What computational strategies predict intermolecular interactions for crystallization?

Answer:

  • Hydrogen-Bond Propensity : Apply Etter’s graph-set analysis to anticipate dimerization (e.g., N-H⋯O=C motifs). Software like Mercury (CCDC) visualizes packing motifs .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. ethanol) to identify crystallization conditions.
    Case Study : For N-cyclohexyl derivatives, MD simulations predict preferential π-stacking between quinazolinyl and phenyl rings, guiding solvent selection .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve efficiency.
  • Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.
    Yield Data :
StepYield (%)Purity (%)Method
CDI8595HPLC (C18)
Coupling6090Recrystallization

Advanced: How to design enantioselective synthesis for chiral analogs?

Answer:

  • Chiral Auxiliaries : Introduce (R)- or (S)-BINOL ligands during coupling to induce asymmetry.
  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with chiral phosphine ligands (e.g., Josiphos).
    Characterization : Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or 1H^1H-NSC with chiral shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.